4-Chloro-N'-(imino(4-methoxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridazinyl)methyl)benzenecarbohydrazide
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Description
4-Chloro-N'-(imino(4-methoxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridazinyl)methyl)benzenecarbohydrazide is a useful research compound. Its molecular formula is C20H15ClF3N5O3 and its molecular weight is 465.82. The purity is usually 95%.
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Scientific Research Applications
Molecular Modeling and Synthesis
Research has explored the long-range transmission of polar effects in cholinergic compounds through molecular modeling, demonstrating the influence of substituents like methoxy and chloro groups on the molecular conformation and electronic properties (Zoltewicz et al., 1993). This study highlights the potential of such compounds in designing cholinergic agents with specific biological activities.
Material Science and Mesomorphic Properties
In material science, the synthesis and investigation of new Schiff base/ester systems reveal their thermal and mesomorphic properties, which are crucial for the development of liquid crystal materials (Altowyan et al., 2021). These findings contribute to the advancement of materials with potential applications in displays and photonic devices.
Biological Activities
Studies on the synthesis of novel heterocyclic compounds derived from related structural frameworks have shown significant biological activities, including cytotoxic and antimicrobial properties. For instance, compounds synthesized from 1-indanone have demonstrated potential cytotoxic activities, suggesting their applicability in developing new therapeutic agents (Hegazi et al., 2010).
Photoactive Solar Energy Applications
The synthesis and characterization of Schiff base liquid crystal derivatives have been explored for their optical properties and potential applications in photoactive solar energy harvesting (Alamro et al., 2021). Such research contributes to the development of new materials for efficient solar energy conversion.
properties
IUPAC Name |
N-[(Z)-[amino-[4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]methylidene]amino]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N5O3/c1-32-15-10-16(30)29(14-4-2-3-12(9-14)20(22,23)24)28-17(15)18(25)26-27-19(31)11-5-7-13(21)8-6-11/h2-10H,1H3,(H2,25,26)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSZEBRILQIWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=NNC(=O)C2=CC=C(C=C2)Cl)N)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)N(N=C1/C(=N/NC(=O)C2=CC=C(C=C2)Cl)/N)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N'-(imino(4-methoxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridazinyl)methyl)benzenecarbohydrazide |
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